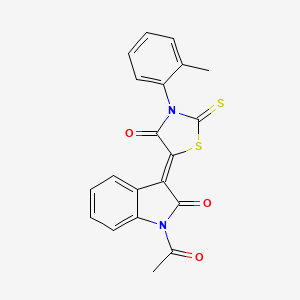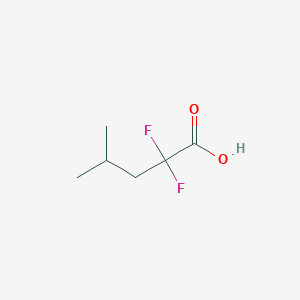
1-(4-(1,2,3,4-テトラヒドロイソキノリン-2-カルボニル)フェニル)ピロリジン-2,5-ジオン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)phenyl)pyrrolidine-2,5-dione is a complex organic compound that features a tetrahydroisoquinoline moiety linked to a pyrrolidine-2,5-dione structure through a phenyl ring
科学的研究の応用
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: In biological research, it serves as a probe to study the function of tetrahydroisoquinoline derivatives in biological systems.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials.
作用機序
Target of Action
Tetrahydroisoquinolines are known to have diverse biological activities and can act as precursors for various alkaloids . .
Mode of Action
The mode of action would depend on the specific targets of the compound. For tetrahydroisoquinolines, the mode of action can vary widely depending on the specific derivative .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)phenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method starts with the preparation of 1,2,3,4-tetrahydroisoquinoline, which is then acylated with 4-bromobenzoyl chloride to form 4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)phenyl bromide. This intermediate is then subjected to a nucleophilic substitution reaction with pyrrolidine-2,5-dione under basic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
化学反応の分析
Types of Reactions: 1-(4-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)phenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The tetrahydroisoquinoline moiety can be oxidized to form isoquinoline derivatives.
Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride as a catalyst.
Major Products:
Oxidation: Isoquinoline derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
類似化合物との比較
1,2,3,4-Tetrahydroisoquinoline: A simpler analog that lacks the pyrrolidine-2,5-dione moiety.
Isoquinoline: The fully aromatic version of tetrahydroisoquinoline.
Pyrrolidine-2,5-dione derivatives: Compounds that share the pyrrolidine-2,5-dione structure but differ in the substituents attached to the phenyl ring.
Uniqueness: 1-(4-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)phenyl)pyrrolidine-2,5-dione is unique due to its combination of the tetrahydroisoquinoline and pyrrolidine-2,5-dione moieties, which confer distinct chemical and biological properties not found in simpler analogs. This structural complexity allows for a broader range of interactions with biological targets, enhancing its potential as a therapeutic agent.
特性
IUPAC Name |
1-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c23-18-9-10-19(24)22(18)17-7-5-15(6-8-17)20(25)21-12-11-14-3-1-2-4-16(14)13-21/h1-8H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHTGNUPWGQJXCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-(2,6-diethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]urea](/img/structure/B2585905.png)
![5-bromo-N-[5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide](/img/structure/B2585906.png)







